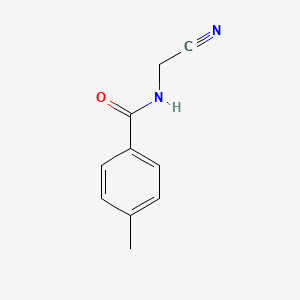

N-(cyanomethyl)-4-methylbenzamide

描述

Contextualization within Benzamide (B126) and Nitrile Chemistry

The chemical nature of N-(cyanomethyl)-4-methylbenzamide is best understood by examining its constituent functional groups: the benzamide and the nitrile.

Benzamides are a class of compounds derived from benzoic acid and an amine. The amide linkage is a cornerstone of peptide and protein chemistry and is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a critical component in molecular recognition at biological targets.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis and medicinal chemistry. hmdb.cauq.edu.au It is a polar group that can engage in dipole-dipole interactions and can act as a hydrogen bond acceptor. rsc.org Furthermore, the nitrile group is considered a bioisostere for various other functional groups, including ketones and even parts of larger structures, allowing for the fine-tuning of a molecule's steric and electronic properties. rsc.org The incorporation of a nitrile can also enhance a molecule's metabolic stability and pharmacokinetic profile. hmdb.ca

The presence of both these functionalities within this compound creates a molecule with a unique electronic and steric profile, offering multiple points for potential chemical interactions and further synthetic modifications.

Research Significance of the this compound Scaffold and its Analogues

While detailed research focusing exclusively on this compound is emerging, the significance of its structural scaffold is well-established through the study of its analogues. The 4-methylbenzamide (B193301) core, in particular, has been identified as a valuable linker in the design of new chemical entities with therapeutic potential.

Research into compounds with a similar N-(cyanomethyl)benzamide structure has highlighted their role as key intermediates in the synthesis of more complex molecules. For instance, the closely related N-(cyanomethyl)benzamide is a precursor in the development of tetrazole derivatives, which are important in medicinal chemistry due to their resistance to metabolic degradation. scielo.br

Furthermore, a United States patent describes a chemical reaction involving this compound, specifically its bromination in acetic acid to yield 4-methylbenzoylamino-alpha-bromoacetamide. scielo.br This demonstrates its utility as a starting material for the synthesis of other novel compounds. The reaction's success, with a reported yield of 80%, underscores the compound's reactivity and potential for further chemical transformations. scielo.br

Analogues of this compound have also been investigated for their biological activities. For example, derivatives of the 4-methylbenzamide scaffold have been explored as potential kinase inhibitors, a critical area of cancer research. The flexibility of the 4-methylbenzamide linker has been noted as a desirable feature in the design of these inhibitors.

The combination of the established biological relevance of the benzamide moiety, the advantageous properties of the nitrile group, and the demonstrated utility of the 4-methylbenzamide scaffold in medicinal chemistry positions this compound as a compound of significant interest for future research and development.

Structure

3D Structure

属性

IUPAC Name |

N-(cyanomethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDDMBTVJHCISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of N Cyanomethyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity. ajrconline.orgchemrxiv.org For N-(cyanomethyl)-4-methylbenzamide, such calculations can elucidate the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For instance, in related benzamide (B126) derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl and cyano groups. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visually represents the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net Different colors on the MEP map indicate regions of varying electron density, with red typically representing electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). youtube.com These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide and cyano groups, and positive potential around the amide proton and the methyl group's hydrogen atoms.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital that can accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. nih.gov The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.orgwayne.edu By exploring the PES, computational chemists can identify the low-energy conformations that the molecule is most likely to adopt. arxiv.org

For this compound, the key rotatable bonds are around the amide linkage and the bond connecting the cyanomethyl group. Rotation around these bonds will lead to different spatial arrangements of the aromatic ring, the amide group, and the cyanomethyl moiety. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. The results would reveal the most stable conformer(s) and the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological target's binding site.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (trans) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 1.5 | 15.1 |

| 3 | -60° (gauche) | 1.5 | 9.6 |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be a powerful tool for predicting the most likely pathways for a chemical reaction and for understanding the energy changes that occur along these pathways. mdpi.com Techniques such as computer-aided synthesis planning (CASP) can be used to propose retrosynthetic routes for a target molecule like this compound. arxiv.orgnih.govarxiv.org

Once a potential reaction pathway is identified, theoretical calculations can be performed to determine the energies of the reactants, products, and any intermediates. e3s-conferences.org A crucial aspect of this is the calculation of the transition state, which is the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. rsc.org For the synthesis of this compound, which typically involves the amidation of 4-methylbenzoic acid or its derivative with aminoacetonitrile (B1212223), theoretical calculations could be used to compare different synthetic strategies and to identify the most efficient reaction conditions.

| Step | Reaction | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Activation of 4-methylbenzoic acid | 15.2 | Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. |

| 2 | Nucleophilic attack by aminoacetonitrile | 12.5 | The nitrogen atom of aminoacetonitrile attacks the activated carbonyl carbon. |

| 3 | Proton transfer and loss of leaving group | 5.8 | Formation of the stable amide bond and release of the final product. |

Molecular Modeling for Ligand-Target Interactions in Analogues

Molecular modeling techniques, particularly molecular docking, are instrumental in understanding how a ligand like this compound or its analogues might interact with a biological target, such as an enzyme or a receptor. nih.gov In a docking study, the ligand is computationally placed into the binding site of the target protein to predict its preferred binding mode and affinity. scispace.comnih.gov

For example, analogues of 4-methylbenzamide (B193301) have been investigated as potential kinase inhibitors. nih.gov In these studies, the 4-methylbenzamide core often serves as a flexible linker that positions other functional groups to interact with key residues in the kinase's active site. nih.gov The cyanomethyl group of this compound could potentially form hydrogen bonds or other favorable interactions within a binding pocket. Molecular modeling can be used to explore these potential interactions and to design new analogues with improved binding affinity and selectivity.

| Analogue | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Analogue A (with purine (B94841) substituent) | -9.8 | Hydrogen bonds with backbone amide of key residues; hydrophobic interactions in the allosteric pocket. |

| Analogue B (with trifluoromethylphenyl group) | -10.5 | Enhanced hydrophobic interactions due to the trifluoromethyl group. |

| This compound (hypothetical) | -7.2 | Potential for hydrogen bonding via the cyano and amide groups. |

Structure-Based Design Principles for Analogues and Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. nih.gov This approach often involves an iterative cycle of molecular modeling, chemical synthesis, and biological testing.

For this compound, structure-based design principles can be applied to create new analogues with desired properties. For instance, if the goal is to develop a more potent kinase inhibitor, the this compound scaffold could be used as a starting point. nih.gov Based on the known structure of the kinase's active site, modifications could be made to the 4-methylbenzamide core or the cyanomethyl group to enhance interactions with specific amino acid residues. nih.gov This could involve adding hydrogen bond donors or acceptors, or introducing groups that can form favorable hydrophobic or electrostatic interactions. Pharmacophore modeling, which defines the essential 3D features required for biological activity, can also guide the design of new derivatives. dovepress.comresearchgate.net

| Design Strategy | Rationale | Example Modification |

|---|---|---|

| Scaffold Hopping | To explore new chemical space and improve properties while maintaining key interactions. | Replacing the 4-methylphenyl ring with a different aromatic or heteroaromatic system. |

| Fragment-Based Growth | To extend the molecule to reach additional binding pockets. | Adding substituents to the aromatic ring or modifying the cyanomethyl group. |

| Bioisosteric Replacement | To improve physicochemical properties or metabolic stability. | Replacing the cyano group with another small, electron-withdrawing group. |

Role of N Cyanomethyl 4 Methylbenzamide in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds (e.g., Tetrazoles, Thiazepines)

The unique combination of functional groups in N-(cyanomethyl)-4-methylbenzamide makes it a valuable starting material for the synthesis of various heterocyclic compounds. The cyanomethyl moiety is particularly reactive and serves as a linchpin for building nitrogen-containing ring systems.

Tetrazoles: The most prominent application of the nitrile group in this compound is in the synthesis of tetrazoles. This transformation is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide or hydrazoic acid. nih.govorganic-chemistry.org This reaction is a well-established and efficient method for forming the 5-substituted 1H-tetrazole ring, a structure that is considered a bioisostere of the carboxylic acid group and is prevalent in medicinal chemistry. nih.gov The reaction can be promoted using various catalysts, including zinc salts, iodine, or environmentally benign nanocatalysts, to afford high yields of the desired tetrazole product. organic-chemistry.orgnih.gov

| Reaction | Description | Catalyst Examples |

| Nitrile to Tetrazole | [3+2] cycloaddition of the cyanomethyl group with an azide (e.g., NaN₃). | Zn salts, Yb(OTf)₃, Nanocatalysts (e.g., Fe₃O₄-based) organic-chemistry.orgnih.govrsc.org |

Thiazepines: While direct synthesis of thiazepines from this compound is less commonly documented, its structure offers potential for multi-step synthetic routes to this and other complex heterocycles. Thiazepines, which are seven-membered rings containing nitrogen and sulfur, are often constructed through cyclization reactions of functionalized linear precursors. researchgate.net The cyanomethyl group can be chemically transformed into amines or other functionalities, which can then participate in cyclization cascades to form the thiazepine core. For instance, the amide portion of the molecule could be thionated using reagents like Lawesson's reagent, and the modified cyanomethyl group could be elaborated to create a suitable chain for intramolecular cyclization. researchgate.net

Building Block in the Construction of Complex Organic Molecules

In synthetic chemistry, complex molecules are often assembled from smaller, well-defined molecular building blocks (MBBs). zyvex.comresearchgate.net this compound functions as such a building block, offering two distinct points for modification: the reactive cyanomethyl group and the robust 4-methylbenzamide (B193301) scaffold. This dual functionality allows chemists to incorporate the molecule into larger structures or use it as a foundation upon which to build complexity. umich.educhemistryworld.com

The cyanomethyl group is a versatile handle for various synthetic transformations. researchgate.net It can undergo hydrolysis to form a carboxylic acid, reduction to yield an amine, or participate in carbon-carbon bond-forming reactions. nih.gov For example, it can be used in cyanomethylation reactions, where the -CH₂CN unit is added to other molecules, often via radical or anionic intermediates. rsc.orgorganic-chemistry.org

The 4-methylbenzamide portion provides a rigid aromatic core that can be further functionalized. The aromatic ring can undergo electrophilic substitution reactions, while the methyl group and the amide N-H bond can also be sites for further chemical modification.

| Component | Potential Transformations | Resulting Functional Group/Structure |

| Cyanomethyl Group (-CH₂CN) | Hydrolysis | Carboxylic Acid (-CH₂COOH) |

| Reduction (e.g., with LiAlH₄) | Primary Amine (-CH₂CH₂NH₂) | |

| Cyanomethylation Reactions | C-C bond formation organic-chemistry.org | |

| 4-Methylbenzamide Core | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc., on the ring |

| N-H Functionalization | N-Alkylation, N-Arylation | |

| Methyl Group Oxidation | Benzoic Acid derivative |

Applications in Medicinal Chemistry via Synthetic Strategy

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.gov Derivatives of 4-methylbenzamide, in particular, have been the focus of drug discovery efforts, notably in the development of protein kinase inhibitors for anticancer therapy. nih.gov

The synthetic strategy often involves using the 4-methylbenzamide core as a central linker or scaffold. nih.gov For instance, new potential inhibitors have been designed by preserving a core benzamide backbone and attaching various heterocyclic moieties (like substituted purines) to the 4-methyl position. This approach allows for the systematic exploration of the chemical space around a known pharmacophore to optimize binding to a biological target and improve therapeutic efficacy. The amide bond itself is crucial, as it can form key hydrogen bond interactions within the active site of target enzymes. nih.gov

| Benzamide Derivative Class | Therapeutic Area | Example Application/Target |

| Substituted Benzamides | Anticancer | Protein Kinase Inhibitors nih.gov |

| Benzoylpiperidines | Neurology | Treatment of neurodegenerative disorders nih.gov |

| Iodobenzamides | Medical Imaging | Radiopharmaceuticals for melanoma detection |

| N-phenylbenzamides | Neurology | Anticonvulsant agents |

Utility in Materials Science and Agrochemical Research

The structural features of this compound lend themselves to applications in both materials science and agrochemical development.

In materials science , the benzamide moiety is of interest due to its ability to form strong intermolecular hydrogen bonds. This property influences the crystal packing of molecules and can be exploited in the design of crystalline materials with specific physical properties. acs.org Furthermore, benzamide derivatives can be incorporated as monomers into polymers like polyamides, contributing to the thermal stability and mechanical strength of the resulting materials. The photocatalytic decomposition of benzamides has also been a subject of study.

In agrochemical research , the benzamide structure is a cornerstone of many modern pesticides. nih.govacs.org Numerous commercial insecticides, fungicides, and herbicides contain a benzamide core, which is critical for their biological activity. nih.govresearchgate.net Specific benzamide derivatives have also been developed as plant growth regulators, used to control lodging in cereal crops or to manage plant height in horticulture. googleapis.com The 4-methylbenzamide scaffold present in this compound is a common feature in this field, suggesting its potential as an intermediate for the synthesis of new agrochemicals.

| Agrochemical Type | Function | Examples Containing Benzamide Moiety |

| Insecticides | Pest Control | Chlorantraniliprole, Flubendiamide nih.govacs.org |

| Fungicides | Fungal Disease Control | Fluopicolide, Flutolanil nih.govacs.org |

| Herbicides | Weed Control | Propyzamide, Flufenacet nih.govacs.org |

| Plant Growth Regulants | Lodging reduction, dwarfing effects | Phenoxy acetic acid benzamide derivatives googleapis.com |

Applications as a Specialty Reagent or Catalyst Component

Beyond its role as a building block, this compound has potential utility as a specialty reagent or as a precursor to catalyst components.

As a specialty reagent , the molecule can be a source for the cyanomethyl group in organic synthesis. The cyanomethyl anion, which can be generated from acetonitrile or its derivatives, is a strong base and a nucleophile used in various transformations, including the synthesis of β-lactams and selective alkylations. researchgate.net Similarly, cyanomethyl radicals can be generated and used to introduce the -CH₂CN group into a range of substrates under mild conditions, including late-stage functionalization of complex molecules. rsc.org

As a catalyst component , the benzamide functionality can act as a ligand for transition metals. The oxygen and nitrogen atoms of the amide group can coordinate with a metal center, influencing its electronic properties and steric environment. researchgate.net Such metal complexes containing benzamide-derived ligands can be used to catalyze a variety of organic reactions. The specific structure of this compound, with its additional nitrile donor site, could potentially allow it to act as a bidentate ligand, further tuning the properties of a metal catalyst.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of amide-containing compounds is a cornerstone of organic and medicinal chemistry. hilarispublisher.com While established methods for forming the amide bond in N-(cyanomethyl)-4-methylbenzamide exist, likely involving the coupling of 4-methylbenzoic acid or its activated derivatives with aminoacetonitrile (B1212223), there is considerable room for improvement. Future research should focus on developing novel synthetic strategies that offer higher yields, greater scalability, and improved environmental compatibility. hilarispublisher.com

Key areas for exploration include:

Catalytic Amidation: Investigating direct amidation reactions that bypass the need for stoichiometric activating agents. This could involve new transition-metal or organocatalytic systems that enable the direct coupling of 4-methylbenzoic acid and aminoacetonitrile under milder conditions.

Flow Chemistry: Adapting the synthesis to continuous flow platforms could offer enhanced control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of reactive intermediates.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the cyanomethylamide moiety onto more complex molecular scaffolds. hilarispublisher.com Techniques like C-H activation could provide direct access to novel analogues without requiring de novo synthesis.

Scalable Synthesis: The development of efficient and scalable synthetic routes is crucial for the cost-effective production of drug candidates and other materials for preclinical and clinical studies. hilarispublisher.com Exploring transition-metal catalysis and photocatalysis could provide practical solutions for large-scale synthesis. hilarispublisher.com

In-depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic transformations and designing new ones. For this compound, future research could delve into the intricate mechanistic details of both its formation and its subsequent reactions. For instance, while the transformation of a carboxylic acid to an amide via an acid chloride is a well-known process, a detailed kinetic and computational study could reveal subtle factors that influence yield and purity, such as solvent effects or the precise role of catalysts. nih.gov

Furthermore, the reactivity of the constituent functional groups—the nitrile, the amide, and the aromatic ring—presents a rich field for mechanistic inquiry. Unexplored areas include:

Nitrile Group Transformations: Investigating the mechanisms of hydrolysis, reduction, or cycloaddition reactions involving the cyano group. Understanding these pathways could allow for the selective conversion of this compound into a variety of other functionalized molecules.

Amide Bond Reactivity: Probing the rotational barriers and conformational preferences of the amide bond through dynamic NMR spectroscopy and computational modeling. This could provide insight into its interactions with biological targets.

Aromatic Ring Functionalization: Elucidating the mechanisms of electrophilic or nucleophilic aromatic substitution on the tolyl group. This knowledge would be invaluable for designing derivatization strategies.

Exploration of New Derivatization Strategies for Functional Materials

The structural backbone of this compound offers multiple sites for chemical modification, opening the door to a wide array of new derivatives with potentially valuable properties. Drawing inspiration from work on related benzamides, future research can systematically explore these derivatization pathways. nih.gov A key strategy in previous studies involved preserving a core benzamide (B126) structure while introducing diverse substituents to create compounds with specific biological activities, such as protein kinase inhibitors. nih.gov

This approach could be applied to this compound to generate libraries of novel compounds for screening. Beyond biological applications, derivatives could also find use in material science, for example, in the development of novel polymers.

| Derivatization Site | Potential Modification | Target Functional Material/Application | Rationale/Precedent |

| Cyanomethyl Group | Hydrolysis to carboxylic acid; Reduction to amine; Cycloaddition with azides to form tetrazoles. | Bioisosteres in medicinal chemistry; Monomers for polyamides. | The cyano group is a versatile synthon for various functional groups. |

| Aromatic Methyl Group | Halogenation followed by substitution with nucleophiles (e.g., purines, imidazoles). | Biologically active compounds (e.g., kinase inhibitors). | A strategy successfully used for other 4-methylbenzamide (B193301) derivatives to produce active compounds. nih.gov |

| Aromatic Ring | Electrophilic substitution (nitration, halogenation); Pd-catalyzed cross-coupling reactions. | Modified electronic properties for organic electronics; Probes for biological systems. | Standard aromatic functionalization techniques can tune molecular properties. |

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational chemistry and experimental work has become a powerful engine for discovery in the molecular sciences. frontiersin.org For this compound, integrating advanced computational methods can accelerate research by providing predictive insights into its properties and reactivity. hilarispublisher.com

Future research should leverage a suite of computational tools to guide experimental efforts:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational spectra of this compound and its derivatives. nih.gov This can help predict reactivity and rationalize experimental observations.

Molecular Docking and Dynamics: In silico screening of this compound derivatives against various biological targets, such as enzymes or receptors, can identify promising candidates for further experimental validation. nih.govfrontiersin.org Molecular dynamics simulations can then be used to study the stability of ligand-protein complexes. nih.gov

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity of new derivatives. frontiersin.org This in silico assessment can help prioritize compounds for synthesis and experimental testing, saving significant time and resources. frontiersin.org

Computer-Aided Synthesis Planning (CASP): Utilizing algorithms to propose novel and efficient synthetic routes, which can then be validated in the laboratory. hilarispublisher.com

| Computational Method | Application for this compound Research | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of reactivity. | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., protein kinases). | frontiersin.org |

| Molecular Dynamics (MD) | Validation of the stability of predicted ligand-protein complexes. | nih.gov |

| ADME/Tox Modeling | In silico prediction of pharmacokinetic and toxicity profiles of new derivatives. | frontiersin.org |

| Computer-Aided Synthesis Planning (CASP) | Algorithmic generation of efficient synthetic routes for experimental validation. | hilarispublisher.com |

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of N-(cyanomethyl)-4-methylbenzamide?

The synthesis typically involves coupling reactions between 4-methylbenzoyl chloride and a cyanomethylamine derivative under controlled conditions. A multi-step approach may include:

- Step 1 : Activation of 4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Step 2 : Nucleophilic substitution with cyanomethylamine in the presence of a base (e.g., triethylamine) to form the amide bond.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Reaction efficiency depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane or THF), and temperature (0–25°C) to minimize side reactions .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in catalytic transformations?

The methyl group at the 4-position of the benzamide ring introduces steric hindrance, directing electrophilic substitutions to the meta position. The cyanomethyl moiety acts as an electron-withdrawing group, polarizing the amide bond and enhancing reactivity in nucleophilic acyl substitutions. For example:

- Pd-catalyzed cross-coupling : The cyanomethyl group facilitates oxidative addition with Pd(0) catalysts, while the methyl group stabilizes intermediates via hyperconjugation.

- Kinetic studies : Time-resolved NMR or LC-MS can track intermediate formation, revealing that electron-deficient aryl rings accelerate transmetalation steps .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~7.8–8.2 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbon).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- X-ray crystallography : SHELXL software refines crystal structures to determine bond angles and packing motifs, critical for understanding solid-state reactivity .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, which correlate with binding affinity.

- Molecular docking : Autodock Vina or Schrödinger Suite simulates interactions with target proteins (e.g., kinases), highlighting hydrogen bonds between the amide group and active-site residues.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for in vitro testing .

Advanced: How should researchers address discrepancies in crystallographic data refinement for this compound?

Contradictions often arise from twinning or disordered solvent molecules. Mitigation strategies include:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered regions.

- Validation tools : Check R-factors (<5% discrepancy) and electron density maps (e.g., OMIT maps) to confirm atom placement .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell viability assays : MTT or ATP-luminescence in cancer cell lines to assess cytotoxicity.

- Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for receptor-ligand interactions .

Advanced: What strategies optimize the scalability of this compound synthesis for high-throughput screening?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction times from hours to minutes.

- Catalyst screening : High-throughput experimentation (HTE) identifies Pd/Xantphos systems that enhance coupling yields.

- Process analytics : In-line IR or PAT tools monitor reaction progress in real time, enabling rapid parameter adjustments .

Advanced: How do solvent effects and counterion selection influence the compound’s stability in long-term storage?

- Solvent choice : Aprotic solvents (e.g., DMSO) stabilize the amide bond against hydrolysis, while protic solvents (e.g., MeOH) accelerate degradation.

- Counterions : Trifluoroacetate salts increase solubility but may promote hygroscopicity; hydrochloride salts improve crystallinity.

- Accelerated stability studies : Conduct LC-MS analyses at 40°C/75% RH for 4 weeks to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。